1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester
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Overview
Description
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives. Common synthetic routes include:
Phillips–Ladenburg Method: This method involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of hydrochloric acid as a catalyst.
Weidenhagen Method: This method uses aldehydes or ketones to react with 1,2-diaminobenzenes.
One-Pot Synthesis: An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has also been reported.
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes involved in critical biological pathways, such as tubulin polymerization in parasitic nematodes.
Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function and leading to therapeutic effects.
Pathways Involved: It affects pathways related to cell division, microbial growth, and metabolic processes.
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester can be compared with other benzimidazole derivatives:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar mechanism of action.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
ACQRNOQGBGDKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)N=CN2 |
Origin of Product |
United States |
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